1,3-Benzodioxol-4-amine
Overview
Description
1,3-Benzodioxol-4-amine, also known as Benzo[d][1,3]dioxol-4-amine, is a chemical compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 . It is a solid substance .
Synthesis Analysis
1,3-Benzodioxol-5-amine was used as a precursor to synthesize N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives . The molecule was reacted with arylsulfonyl chlorides on stirring in a dilute aqueous sodium carbonate solution .Molecular Structure Analysis
The InChI code for 1,3-Benzodioxol-4-amine is 1S/C7H7NO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4,8H2 . This indicates the presence of 7 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Chemical Reactions Analysis
1,3-Benzodioxol-4-amine has been involved in the synthesis of various compounds with potential therapeutic applications . For instance, it has been used in the synthesis of novel benzodioxole derivatives with potential anticancer activity .Physical And Chemical Properties Analysis
1,3-Benzodioxol-4-amine is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
1. Synthesis of 1,3,4-Oxadiazoles with Anticancer Activity
- Application Summary : 1,3-Benzodioxol-4-amine is used in the synthesis of 1,3,4-oxadiazoles, which have diverse applications in medicinal chemistry and material science . These derivatives have a wide range of biological and pharmacological properties, like antibiotic, antiproliferative, anticancer, antibacterial, and anti-inflammatory .
- Methods of Application : The synthesis involves a copper (I)-catalyzed reaction of tertiary amines, N-isocyanimine triphenylphosphorane, and carboxylic acids. This results in the formation of 1,3,4-oxadiazoles in moderate to good yields through a consecutive oxidative Ugi/aza-Wittig reaction .
- Results or Outcomes : The method offers several notable advantages, including ligands-free, exceptional productivity, and a high functional group tolerance. The preliminary biological evaluation demonstrated that compound 4f inhibited hepatoma cells efficiently .
2. Continuous Acylation of 1,3-Benzodioxole
- Application Summary : 1,3-Benzodioxol-4-amine is used in the acylation of 1,3-benzodioxole. The acylation reaction produces the valuable compound 1-(benzo[d][1,3]dioxol-5-yl)propan-1-one .
- Methods of Application : The acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst. The reaction was run continuously for 6 hours, showing excellent stability and selectivity .
- Results or Outcomes : In a short time period (30 min), at 100 °C, the conversion rate was 73%, with a selectivity of 62% of the desired acylated product .
3. Inhibition of Fructose Transporter Protein GLUT5
- Application Summary : 1,3-Benzodioxol-4-amine is used in the synthesis of N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSBNA), a GLUT5 inhibitor . GLUT5 is a fructose transporter protein that is believed to promote carcinogenesis .
- Methods of Application : The inhibitory effect of MSBNA was assessed on a colon cancer cell line, HT-29, and normal colon epithelium cells—CCD 841 CoN Cells .
- Results or Outcomes : GLUT5 expression was found in 96.7% of cancer specimens and only in 53.3% of healthy mucosa fragments . MSNBA (10 µM) significantly decreased the viability of colon cancer cells, while barely affecting the viability of normal colon epithelium cells .
4. Synthesis of 1,3,4-Oxadiazoles with Antibiotic Activity
- Application Summary : 1,3-Benzodioxol-4-amine is used in the synthesis of 1,3,4-oxadiazoles, which have diverse applications in medicinal chemistry . These derivatives have a wide range of biological and pharmacological properties, like antibiotic .
- Methods of Application : The synthesis involves a copper (I)-catalyzed reaction of tertiary amines, N-isocyanimine triphenylphosphorane, and carboxylic acids . This results in the formation of 1,3,4-oxadiazoles in moderate to good yields through a consecutive oxidative Ugi/aza-Wittig reaction .
- Results or Outcomes : The method offers several notable advantages, including ligands-free, exceptional productivity, and a high functional group tolerance . The compounds 4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenamine (104), and 3-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-{2-[2,6-dichlorophenyl)amino]benzyl}-6-iodoquinazolin-4(3H)-one (105) were respectively 2 and 5 times more potent than ampicillin .
5. One-Step Construction of 1,3,4-Oxadiazoles
- Application Summary : 1,3-Benzodioxol-4-amine is used in the synthesis of 1,3,4-oxadiazoles in one step . These derivatives have diverse applications in medicinal chemistry and material science .
- Methods of Application : The synthesis involves a copper (I)-catalyzed reaction of tertiary amines, N-isocyanimine triphenylphosphorane, and carboxylic acids . This results in the formation of 1,3,4-oxadiazoles in moderate to good yields through a consecutive oxidative Ugi/aza-Wittig reaction .
- Results or Outcomes : This method offers several notable advantages, including ligands-free, exceptional productivity, and a high functional group tolerance . The preliminary biological evaluation demonstrated that compound 4f inhibited hepatoma cells efficiently .
6. Removal of Amaranth and Tartrazine Dyes from Water
- Application Summary : 1,3-Benzodioxol-4-amine is used in the fabrication of an amine-rich porous adsorbent (ARPA), which is specifically engineered for the adsorptive removal of anionic dyes from aqueous solutions .
- Methods of Application : The adsorption performance of ARPA was evaluated using two benchmark dyes: amaranth (ART) and tartrazine (TTZ) .
- Results or Outcomes : The adsorption process reaches equilibrium in a remarkably short timeframe of just 20 min . ARPA has demonstrated an exceptional maximum adsorption capacity, with values of 675.68 mg g −1 for ART and 534.76 mg g −1 for TTZ . In addition to its high adsorption capacity, ARPA has also shown remarkable selectivity .
Safety And Hazards
Future Directions
1,3-Benzodioxol-4-amine and its derivatives have shown potential in various applications. For instance, a derivative named K-10 has shown promising results as a root growth promoter, suggesting potential applications in enhancing crop production . Furthermore, the compound has been involved in the synthesis of potential anticancer agents , indicating its potential in drug discovery and development.
properties
IUPAC Name |
1,3-benzodioxol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMXPHISFRKBJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437957 | |
Record name | 1,3-BENZODIOXOL-4-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxol-4-amine | |
CAS RN |
1668-84-4 | |
Record name | 1,3-BENZODIOXOL-4-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzodioxol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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